

Comprehensive Solubility Profiling Guide: 5-Methyl-2-(4-propoxybenzoyl)pyridine

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Compound of Interest

Compound Name: 5-Methyl-2-(4-propoxybenzoyl)pyridine

CAS No.: 1187170-56-4

Cat. No.: B1421726

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Executive Summary

This technical guide establishes the framework for determining and analyzing the solubility profile of **5-Methyl-2-(4-propoxybenzoyl)pyridine** (CAS: Proprietary/Commercial Ref: 5613-36b). As a critical intermediate likely utilized in the synthesis of pharmaceutical actives (potentially related to anti-allergic or anti-inflammatory pathways given the benzoylpyridine scaffold), understanding its solubility thermodynamics is paramount for optimizing purification (crystallization) and formulation processes. This guide details the molecular rationale, experimental protocols, and thermodynamic modeling required to generate a definitive solubility profile.

Molecular Analysis & Solvent Selection Strategy

1.1 Physicochemical Characterization

To design an effective solubility study, we must first analyze the solute's interactions.

- Structure: **5-Methyl-2-(4-propoxybenzoyl)pyridine** consists of a pyridine ring substituted with a methyl group and a 4-propoxybenzoyl moiety.

- Key Functional Groups:
 - Pyridine Nitrogen: A weak base and hydrogen bond acceptor (HBA).
 - Ketone Carbonyl: A dipole and HBA.
 - Ether Oxygen (Propoxy): A weak HBA.
 - Alkyl/Aromatic Domains: Significant lipophilicity (hydrophobic character).
- Predicted Solubility Behavior:
 - Protic Solvents (Alcohols): Moderate-to-good solubility expected due to H-bonding with the pyridine/carbonyl acceptors.
 - Polar Aprotic Solvents (Acetone, Ethyl Acetate): High solubility expected due to dipole-dipole interactions.
 - Non-Polar Solvents (Hexane, Heptane): Low solubility, useful as anti-solvents.

1.2 Solvent Screening Matrix

Select solvents spanning a range of polarity and hydrogen-bonding capabilities to construct a robust profile.

Solvent Class	Representative Solvents	Interaction Mechanism
Short-Chain Alcohols	Methanol, Ethanol, Isopropanol	H-Bonding (Donor) + Dipole
Esters	Ethyl Acetate, Isopropyl Acetate	Dipole-Dipole
Ketones	Acetone, MIBK	Dipole-Dipole
Ethers	THF, MTBE	Weak H-Bonding + Dispersion
Aromatic Hydrocarbons	Toluene	- Stacking + Dispersion
Alkanes	n-Heptane, Cyclohexane	Dispersion (Anti-solvent)
Nitriles	Acetonitrile	Strong Dipole

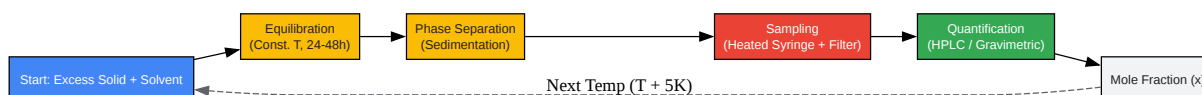
Experimental Methodology: Isothermal Saturation

The Isothermal Saturation Method is the gold standard for generating thermodynamic solubility data. This protocol ensures equilibrium is reached and validated.

2.1 Protocol Workflow

- Preparation: Add excess **5-Methyl-2-(4-propoxybenzoyl)pyridine** solid to 50 mL of the selected solvent in a jacketed equilibrium cell.
- Equilibration: Stir the suspension at a constant temperature (controlled by a circulating water bath, accuracy K) for 24–48 hours.
- Sampling: Stop stirring and allow the solid to settle for 2 hours. Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 μ m PTFE filter.
- Quantification:

- Gravimetric: Evaporate solvent and weigh the residue (for high solubility).
- HPLC/UV-Vis: Dilute the filtrate and analyze against a calibration curve (for low solubility or high precision).
- Replication: Repeat at temperatures ranging from 278.15 K to 323.15 K in 5 K intervals.



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Figure 1: Workflow for the isothermal saturation method to determine solubility.

Thermodynamic Modeling Framework

To translate experimental points into a predictive process model, the data must be correlated using thermodynamic equations.

3.1 Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility with temperature, accounting for the non-ideal behavior of the solution.

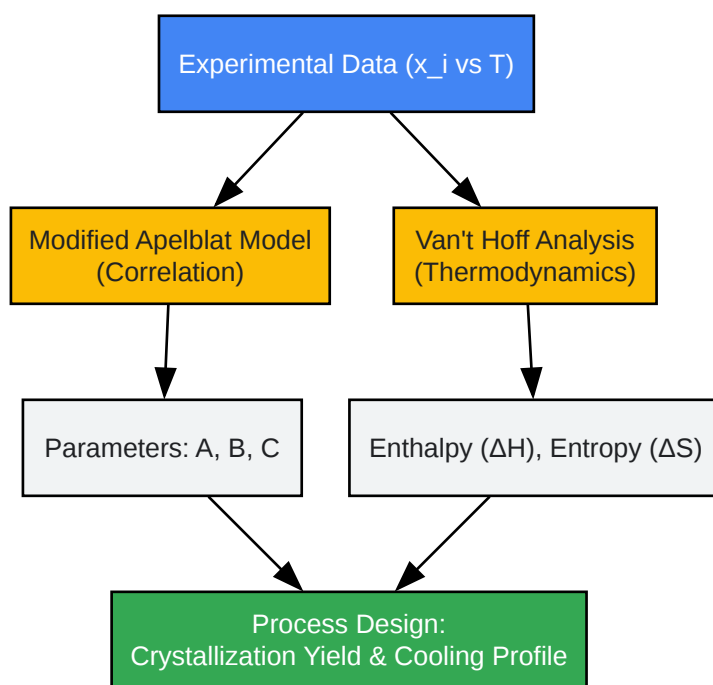
- : Mole fraction solubility.
- : Absolute temperature (K).^{[1][2][3][4]}
- : Empirical model parameters derived from regression.
- Utility: Provides high accuracy for interpolation within the measured temperature range.

3.2 Van't Hoff Analysis

This linear model estimates the enthalpy and entropy of dissolution.

- : Apparent standard enthalpy of dissolution.

- : Apparent standard entropy of dissolution.
- Interpretation:
 - Positive
indicates an endothermic process (solubility increases with T).
 - Positive
indicates disorder increases upon dissolution (typical for crystal-to-solution transitions).



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Figure 2: Logical framework for thermodynamic modeling and process application.

Data Interpretation & Process Application

4.1 Predicted Solubility Trends

Based on the molecular structure of **5-Methyl-2-(4-propoxybenzoyl)pyridine**:

- Temperature Dependence: Solubility will likely increase significantly with temperature (endothermic dissolution), typical for rigid aromatic ketones.

- Solvent Ranking:
 - Acetone / Ethyl Acetate: Highest solubility (strong dipole interactions).
 - Methanol / Ethanol: Moderate solubility (H-bonding vs. hydrophobic mismatch).
 - Toluene: Moderate solubility (aromatic stacking).
 - Heptane / Water: Lowest solubility (polarity mismatch).

4.2 Crystallization Design

- Cooling Crystallization: Use solvents with a steep solubility curve (high) like Ethanol or Isopropanol. This maximizes yield upon cooling.
- Anti-Solvent Crystallization: Dissolve in Acetone (high solubility) and add Water or Heptane (low solubility) to force precipitation. This is useful for heat-sensitive purification.

References

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